molecular formula C7H14BrNO2 B14037202 1-aminocyclohexane-1-carboxylic acid;hydrobromide

1-aminocyclohexane-1-carboxylic acid;hydrobromide

Cat. No.: B14037202
M. Wt: 224.10 g/mol
InChI Key: ZSGUQVJFFAYNPL-UHFFFAOYSA-N
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Description

1-Aminocyclohexane-1-carboxylic acid; hydrobromide is a compound that belongs to the class of α-amino acids. It is characterized by a cyclohexane ring substituted with an amino group and a carboxylic acid group at the same carbon atom. This compound is also known by its synonym, homocycloleucine .

Preparation Methods

The synthesis of 1-aminocyclohexane-1-carboxylic acid typically involves the following steps :

    Starting Material: Cyclohexanone is used as the starting material.

    Formation of Aminocyclohexanone: Cyclohexanone is reacted with ammonium chloride and ammonia in ethanol and water to form aminocyclohexanone.

    Cyanation: The aminocyclohexanone is then treated with sodium cyanide to form aminocyclohexyl cyanide.

    Hydrolysis: The aminocyclohexyl cyanide is hydrolyzed using hydrochloric acid to yield 1-aminocyclohexane-1-carboxylic acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Aminocyclohexane-1-carboxylic acid undergoes various chemical reactions :

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into cyclohexylamine derivatives.

    Substitution: It can undergo substitution reactions where the amino or carboxylic groups are replaced by other functional groups.

    Peptide Synthesis: It is commonly used in peptide synthesis due to its ability to form stable peptide bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

1-Aminocyclohexane-1-carboxylic acid has several applications in scientific research :

    Chemistry: It is used as a building block in organic synthesis and peptide synthesis.

    Biology: It is studied for its role in protein structure and function due to its unique cyclic structure.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug design and development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-aminocyclohexane-1-carboxylic acid involves its interaction with biological molecules . As an amino acid derivative, it can be incorporated into peptides and proteins, affecting their structure and function. Its cyclic structure imposes conformational constraints, which can influence the biological activity of the peptides it is part of.

Comparison with Similar Compounds

1-Aminocyclohexane-1-carboxylic acid is unique due to its cyclic structure . Similar compounds include:

    Cycloleucine: Another cyclic amino acid with similar properties.

    1-Amino-1-cyclobutanecarboxylic acid: A smaller ring structure with different conformational constraints.

    1-Amino-1-cyclopropanecarboxylic acid: An even smaller ring structure, leading to different chemical reactivity and biological activity.

These compounds share some chemical properties but differ in their ring size and resulting biological effects.

Properties

Molecular Formula

C7H14BrNO2

Molecular Weight

224.10 g/mol

IUPAC Name

1-aminocyclohexane-1-carboxylic acid;hydrobromide

InChI

InChI=1S/C7H13NO2.BrH/c8-7(6(9)10)4-2-1-3-5-7;/h1-5,8H2,(H,9,10);1H

InChI Key

ZSGUQVJFFAYNPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)N.Br

Origin of Product

United States

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